脱乙酰鬼臼苷酸

描述

科学研究应用

去乙酰鬼臼苷酸具有广泛的科学研究应用:

化学: 它被用作诺丽果 (Morinda citrifolia L.) 分析中的标记化合物。

生物学: 该化合物具有抗炎、抗氧化和抗癌活性,使其在生物学研究中具有价值.

医学: 去乙酰鬼臼苷酸在治疗特应性皮炎、癌症和炎症性疾病等疾病方面具有潜在的治疗应用

工业: 它被用于开发功能性食品成分和营养保健品.

作用机制

生化分析

Biochemical Properties

Deacetylasperulosidic acid has been found to exhibit a range of biochemical activities. It has been reported to have anti-inflammatory, analgesic, anti-cancer, antioxidant, anti-arthritic, anti-mutagenic, anti-clastogenic, and hepatoprotective effects

Cellular Effects

Deacetylasperulosidic acid has been shown to have various effects on different types of cells. For instance, it has been reported to have anti-atopic activity in keratinocytes, mast cells, and eosinophils . It alleviates symptoms of atopic dermatitis, including infiltration of inflammatory cells, epidermal thickness, and scratching behavior . It also influences cell function by modulating immune balance and restoring skin barrier function .

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

In animal models, deacetylasperulosidic acid has been shown to alleviate symptoms of atopic dermatitis, including infiltration of inflammatory cells, epidermal thickness, ear thickness, and scratching behavior

Metabolic Pathways

It has been suggested that deacetylasperulosidic acid could be converted into other compounds under certain conditions

准备方法

合成路线和反应条件: 去乙酰鬼臼苷酸可以通过诺丽果 (Morinda citrifolia L.) (诺丽) 的发酵,使用短乳杆菌 (Lactobacillus brevis) 合成。 发酵过程涉及将植物材料与水和短乳杆菌在 30°C 下孵育 72 小时 。 采用高效液相色谱-光电二极管阵列 (HPLC-PDA) 分析法来测定提取物中去乙酰鬼臼苷酸的含量 .

工业生产方法: 去乙酰鬼臼苷酸的工业生产主要依靠从诺丽果 (Morinda citrifolia L.) (诺丽) 中通过发酵提取。 该过程增强了生物活性成分,并提高了它们的吸收率 .

化学反应分析

反应类型: 去乙酰鬼臼苷酸经历各种化学反应,包括氧化、还原和取代反应 .

常用试剂和条件:

氧化: 可以使用常见的氧化剂,如高锰酸钾或过氧化氢。

还原: 通常使用还原剂,如硼氢化钠或氢化铝锂。

取代: 可以使用试剂,如氢氧化钠或碳酸钾,进行亲核取代反应。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能生成羧酸,而还原可以生成醇 .

相似化合物的比较

去乙酰鬼臼苷酸因其广泛的生物活性及其存在于诺丽果 (Morinda citrifolia) 等药用植物中而具有独特性 。类似的化合物包括:

鬼臼苷酸: 另一种存在于诺丽果 (Morinda citrifolia) 中的环烯醚萜类化合物,具有相似的生物活性.

东莨菪素: 一种具有抗氧化性能的香豆素苷.

鬼臼苷: 一种具有抗炎和抗氧化活性的环烯醚萜苷.

东莨菪碱: 一种具有抗炎和抗氧化作用的香豆素化合物.

这些化合物与去乙酰鬼臼苷酸共享一些生物活性,但在它们的具体化学结构和作用机制方面有所不同。

属性

IUPAC Name |

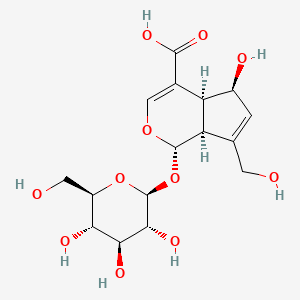

(1S,4aS,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c17-2-5-1-7(19)10-6(14(23)24)4-25-15(9(5)10)27-16-13(22)12(21)11(20)8(3-18)26-16/h1,4,7-13,15-22H,2-3H2,(H,23,24)/t7-,8+,9+,10-,11+,12-,13+,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXWFPTVHBWJOU-YYFGDFGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2C(C1O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C([C@@H]2[C@H]([C@H]1O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931538 | |

| Record name | (1S,4aS,5S,7aS)-1-(beta-D-Glucopyranosyloxy)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14259-55-3 | |

| Record name | Deacetylasperulosidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14259-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Deacetylasperulosidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014259553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,4aS,5S,7aS)-1-(beta-D-Glucopyranosyloxy)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESACETYLASPERULOSIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00399V6E44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: DAA has been shown to alleviate atopic dermatitis (AD) symptoms in several ways. [, ] It reduces the infiltration of inflammatory cells like mast cells and eosinophils, decreases epidermal and ear thickness, and alleviates scratching behavior. [] At a molecular level, DAA modulates the expression and secretion of various cytokines and chemokines involved in AD, including interleukin (IL)-1β, IL-4, IL-6, IL-8, IL-9, IL-10, IL-12, IL-25, IL-33, TNF-α, IFN-γ, TSLP, TARC, MDC, and RANTES. [, ] DAA also appears to control inflammation by modulating mitogen-activated protein kinase (MAPK) phosphorylation and inhibiting IκBα decomposition, thereby influencing the translocation of NF-κB. []

A: DAA has been shown to increase the expression of proteins essential for skin barrier function, such as filaggrin, involucrin, and loricrin. [, ] It also increases the expression of the pro-filaggrin gene. [] This enhancement of skin barrier function likely contributes to its efficacy in alleviating AD symptoms.

A: Yes, DAA exhibits immunomodulatory activity. It has been shown to inhibit the suppression of cell-mediated immunity induced by immunosuppressive substances. [] DAA also inhibits the reduction of IL-2 production and activates natural killer (NK) cells. [] Studies in mice have shown that DAA can upregulate NO production and NK cytotoxicity in the abdominal cavity and spleen. [] It can also increase Th1 and Th2 cytokine production and immune cell numbers in various immune organs, including the spleen, mesenteric lymph nodes, peritoneal exudate cells, Peyer's patches, and peripheral blood mononuclear cells. []

A: Research suggests that DAA might contribute to blood pressure regulation. Studies show that noni juice, rich in DAA, can reduce blood pressure and increase 24-hour urinary nitric oxide (NO) metabolite excretion in hypertensive rats. [] Furthermore, DAA appears to promote NO release in human umbilical vein endothelial cells (HUVECs), potentially through the glucagon-like peptide-1 receptor (GLP-1R) pathway, involving Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ) and AMPK signaling. []

ANone: The molecular formula of deacetylasperulosidic acid is C15H22O11, and its molecular weight is 394.34 g/mol.

A: Research suggests that the presence of a free carboxylic group at the 11 position of the iridoid structure significantly reduces purgative activity. [] For example, geniposidic acid, deacetylasperulosidic acid, and monotropein, all with a free carboxylic acid at the 11 position, are weaker purgatives compared to geniposide and deacetylasperulosidic acid methyl ester, which lack this functional group. []

A: The presence of a hydroxyl group at the 6 position of the iridoid structure seems to delay the onset of purgative action. [] Asperuloside, aucubin, catalpol, and deacetylasperulosidic acid methyl ester, all with a hydroxyl group at the 6 position, exhibit a slower onset of diarrhea compared to their counterparts lacking this group. []

A: Studies suggest that the iridoids in noni fruit, including DAA, remain stable at temperatures used during pasteurization. [] This finding indicates that DAA is relatively heat-stable and may be suitable for inclusion in processed food products.

A: Studies using radioactively labeled DAA in mice demonstrate that it is rapidly absorbed after oral administration and primarily excreted through the kidneys with a half-life of 30 minutes. []

A: The anti-inflammatory activity of DAA has been investigated using various cell lines, including HaCaT (human keratinocytes), HMC-1 (human mast cells), and EOL-1 (human eosinophils). [] These cell lines are relevant to AD and provide insights into the compound's mechanism of action in skin inflammation.

A: The anti-atopic activity of DAA has been evaluated in NC/Nga mice, a well-established animal model for AD. [] These studies provide valuable information about the efficacy and mechanisms of DAA in a whole-organism context. Additionally, the effects of DAA on blood glucose, serum AGEs, and immune function have been investigated in Sprague Dawley rats with type 2 diabetes. [] These studies highlight the potential of DAA in managing metabolic disorders.

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, including UV detection and mass spectrometry (MS), has been widely employed for the quantification of DAA. [, , , , , , ] These methods allow for sensitive and specific determination of DAA levels in complex matrices.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3'-[Amino(imino)methyl]biphenyl-4-YL}-1H-benzimidazole-5-carboximidamide](/img/structure/B1669852.png)

![2-(5-{4-[amino(Imino)methyl]phenyl}-2-Furyl)-1h-Benzimidazole-5-Carboximidamide](/img/structure/B1669853.png)

![N'-[4-[5-[4-[[Amino(pyridin-2-yl)methylidene]amino]-2-propan-2-yloxyphenyl]furan-2-yl]-3-propan-2-yloxyphenyl]pyridine-2-carboximidamide](/img/structure/B1669854.png)

![2-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-furyl]-1H-benzimidazole](/img/structure/B1669855.png)

![7H-Dibenzo[c,g]carbazole](/img/structure/B1669859.png)

![3-(6-Chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1669864.png)

![3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1669865.png)

![4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1669867.png)

![4-([1,3]oxazolo[4,5-b]pyridin-2-yl)-N-(pyridin-2-ylmethyl)aniline;dihydrochloride](/img/structure/B1669870.png)